

# An In-depth Technical Guide to 2,6-Dimethoxyisonicotinaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinaldehyde

Cat. No.: B1587378

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## Introduction: The Architectural Value of a Substituted Pyridine

**2,6-Dimethoxyisonicotinaldehyde**, identified by CAS number 52606-01-6, is a highly functionalized heterocyclic compound. It belongs to the substituted pyridine family, a class of molecules that forms the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2]</sup> Its architecture, featuring an electron-rich pyridine ring symmetrically substituted with two methoxy groups and a reactive aldehyde at the 4-position, makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the construction of complex molecular scaffolds with potential biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications, and safe handling protocols, designed to support its use in advanced research and development settings.

## Core Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The identity and purity of **2,6-Dimethoxyisonicotinaldehyde** are established through a combination of its physical properties and spectroscopic data.

## Physicochemical Properties

The fundamental properties of this compound are crucial for planning reactions, determining appropriate solvents, and ensuring proper storage conditions. The key quantitative data are summarized below.

Property	Value	Reference(s)
CAS Number	52606-01-6	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	167.16 g/mol	[3]
IUPAC Name	2,6-dimethoxypyridine-4-carbaldehyde	[3]
Synonyms	2,6-Dimethoxypyridine-4-carboxaldehyde	[3]
Appearance	Data not consistently available; typically a solid.	

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data represent the expected spectral characteristics for confirming the identity of **2,6-Dimethoxyisonicotinaldehyde**. [5][6][7]

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

- Aldehyde Proton (CHO):** A sharp singlet is expected in the downfield region, typically between  $\delta$  9.8-10.2 ppm. This significant deshielding is characteristic of an aldehyde proton.
- Pyridine Ring Protons (Ar-H):** The two equivalent protons at the C3 and C5 positions of the pyridine ring will appear as a singlet, anticipated around  $\delta$  6.8-7.2 ppm. The symmetrical substitution pattern simplifies this region of the spectrum.
- Methoxy Protons (OCH<sub>3</sub>):** A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around  $\delta$  3.9-4.1 ppm.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Aldehyde Carbonyl (C=O): The carbonyl carbon signal is expected to be the most downfield, typically in the range of  $\delta$  190-195 ppm.[8]
- Pyridine Ring Carbons:
  - The methoxy-substituted carbons (C2, C6) are anticipated around  $\delta$  160-165 ppm.
  - The carbon bearing the aldehyde (C4) would appear around  $\delta$  145-150 ppm.
  - The unsubstituted carbons (C3, C5) are expected in the range of  $\delta$  105-110 ppm.
- Methoxy Carbons (OCH<sub>3</sub>): The carbon signal for the methoxy groups should appear around  $\delta$  53-56 ppm.[9]

### Mass Spectrometry (MS)

- The primary peak of interest is the molecular ion peak ([M]<sup>+</sup>) or the protonated molecular ion ([M+H]<sup>+</sup>), which confirms the molecular weight of the compound. For **2,6-Dimethoxyisonicotinaldehyde**, this would be observed at m/z 167 or 168, respectively.

### Infrared (IR) Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm<sup>-1</sup>. This is a highly characteristic peak for an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup> (Fermi doublets), which are indicative of the C-H bond of the aldehyde group.
- C-O Stretch (Methoxy): Strong C-O stretching vibrations for the aryl-alkyl ether linkages are expected around 1250 cm<sup>-1</sup> (asymmetric) and 1030 cm<sup>-1</sup> (symmetric).
- Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm<sup>-1</sup> region correspond to the pyridine ring vibrations.

## Synthesis and Chemical Reactivity

The synthesis of highly substituted pyridines often requires strategic, multi-step approaches. [10][11] For **2,6-Dimethoxyisonicotinaldehyde**, a logical and effective method involves the regioselective formylation of the corresponding 1,3-dimethoxy-substituted aromatic precursor.

## Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation

This protocol is adapted from general procedures for the highly regioselective formylation of 1,3-dialkoxybenzenes, a strategy that is directly applicable to the pyridine analogue, 2,6-dimethoxypyridine.[12] The causality behind this choice rests on the ability of the two ortho-methoxy groups to direct metallation to the C4 position, followed by trapping the resulting organolithium species with an electrophilic formylating agent.

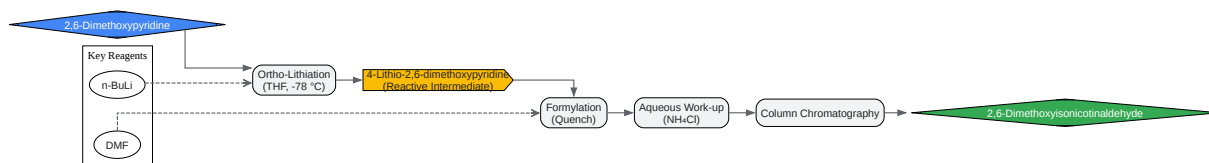
Materials:

- 2,6-Dimethoxypyridine
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethoxypyridine (1 equivalent) and anhydrous THF.
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.

- **Lithiation:** Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid at this temperature. Stir the resulting mixture for 1 hour at -78 °C.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture. The causality here is that DMF serves as a synthetic equivalent of a formyl cation, reacting with the nucleophilic aryllithium intermediate.
- **Warming and Quenching:** Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- **Work-up:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2,6-Dimethoxyisonicotinaldehyde**.
- **Validation:** Confirm the structure and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).



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### Synthesis of **2,6-Dimethoxyisonicotinaldehyde**.

## Chemical Reactivity Profile

The molecule's reactivity is dominated by its aldehyde functional group. This group is a prime site for transformations to introduce further complexity.

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding 2,6-dimethoxyisonicotinic acid using standard oxidizing agents like potassium permanganate (KMnO<sub>4</sub>) or silver oxide (Ag<sub>2</sub>O).
- **Reduction:** Selective reduction to the 2,6-dimethoxypyridin-4-yl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH<sub>4</sub>).
- **Condensation Reactions:** The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), a common reaction in the synthesis of bioactive molecules and ligands.<sup>[13]</sup> It can also participate in Wittig reactions to form alkenes or Knoevenagel condensations with active methylene compounds.

## Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.<sup>[14]</sup> **2,6-Dimethoxyisonicotinaldehyde** serves as a key

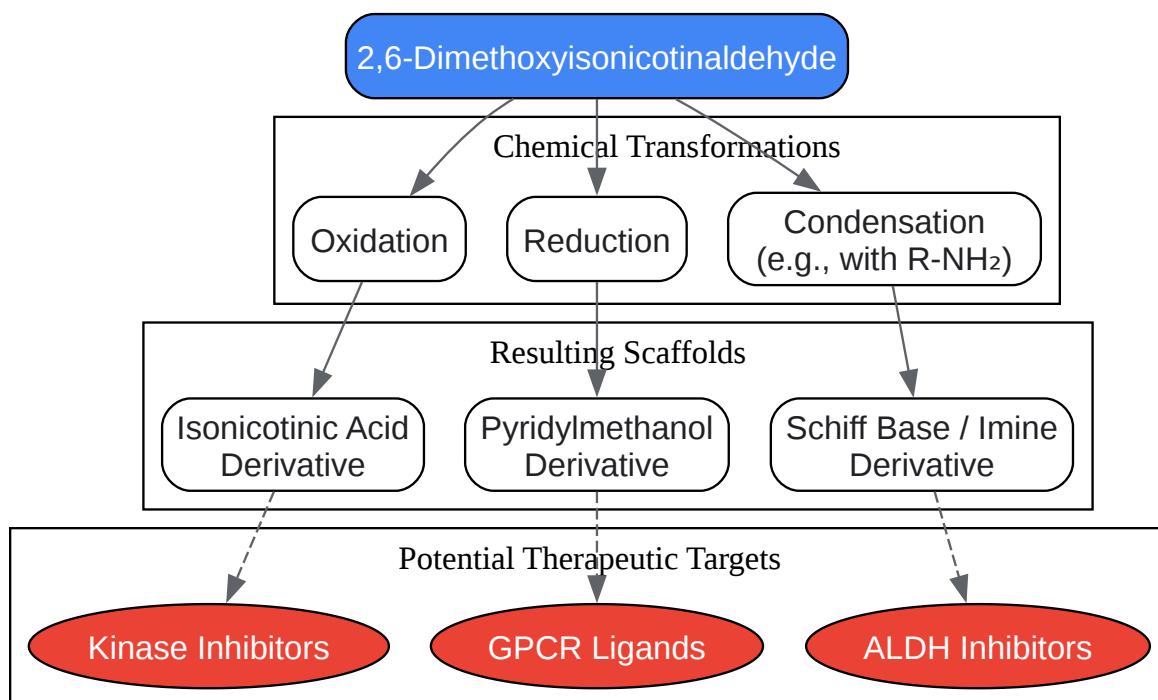
intermediate for accessing novel pyridine derivatives with therapeutic potential.

## Scaffold for Enzyme Inhibitor Synthesis

The isonicotinic acid framework (a pyridine ring with a substituent at the 4-position) is a component of drugs targeting a wide range of enzymes.<sup>[15]</sup> The aldehyde functionality of **2,6-Dimethoxyisonicotinaldehyde** is a versatile handle for constructing more elaborate molecules, particularly inhibitors that target kinases, polymerases, or dehydrogenases. The methoxy groups can influence solubility, metabolic stability, and binding interactions within a target protein's active site. For instance, derivatives of this scaffold could be explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class implicated in both metabolism and cancer biology.<sup>[16]</sup>

## Role as a Versatile Intermediate

The compound's utility extends to being a precursor for a variety of heterocyclic systems. For example, the aldehyde can be a starting point for building fused ring systems or for introducing complex side chains onto the pyridine core. This adaptability makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.<sup>[17][18]</sup>



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*Applications in medicinal chemistry workflows.*

## Analytical Methodologies for Quality Control

Ensuring the purity of a starting material is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. HPLC and GC-MS are standard, robust methods for this purpose.

## Comparative Table of Analytical Techniques



Parameter	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Separation based on partitioning between a liquid mobile phase and a solid stationary phase.	Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection.
Typical Use	Purity assessment, quantification, reaction monitoring.	Purity assessment, identification of volatile impurities and byproducts. <sup>[19]</sup>
Strengths	Excellent for non-volatile and thermally sensitive compounds. High precision and accuracy for quantification. <sup>[20]</sup>	High sensitivity and provides structural information from mass fragmentation patterns.
Limitations	Does not provide definitive structural information without a mass spectrometer detector (LC-MS).	Requires the analyte to be volatile and thermally stable.

## Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method suitable for analyzing the purity of **2,6-Dimethoxyisonicotinaldehyde**.

Instrumentation and Reagents:

- HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).

- Formic acid or Trifluoroacetic acid (TFA).

#### Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with a suitable ratio (e.g., 70% A / 30% B), then run a linear gradient to increase the percentage of B over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the UV absorbance maximum of the compound (typically determined via a diode array detector, expected in the 254-280 nm range).
- Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

## Safety and Handling

As a research chemical, **2,6-Dimethoxyisonicotinaldehyde** must be handled with appropriate caution.

GHS Hazard Identification: Based on data for the compound and structurally related chemicals, the following hazards are identified:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

#### Recommended Handling Procedures:

- Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[\[21\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[\[21\]](#)
  - Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[\[21\]](#)
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[\[21\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

## Conclusion

**2,6-Dimethoxyisonicotinaldehyde** is more than a simple chemical reagent; it is a strategically designed building block with significant potential for innovation in drug discovery and materials science. Its symmetrical structure, combined with the versatile reactivity of the aldehyde group, provides a robust platform for creating novel molecular entities. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its full synthetic potential.

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